
1,3,4-Triphenyl-4h-1,2,4-triazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride is a chemical compound with the molecular formula C20H16N3Cl.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride can be synthesized through several methods. One common approach involves the thermal decomposition of a 5-methoxytriazoline precursor via α-elimination of methanol . This method yields the desired compound in quantitative amounts. The reaction typically requires controlled conditions, including a vacuum environment to facilitate the elimination process.
Industrial Production Methods
In an industrial setting, the production of 1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride may involve large-scale synthesis using similar thermal decomposition techniques. The process would be optimized for efficiency, yield, and safety, ensuring that the compound is produced in a cost-effective manner.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes, disrupt protein interactions, and interfere with cellular processes. These actions are mediated through its binding to active sites on target molecules, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
- 1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium-5-ide
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazolin-5-ylidene
Uniqueness
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride stands out due to its specific structural features and chemical properties
Eigenschaften
CAS-Nummer |
136152-26-6 |
---|---|
Molekularformel |
C20H16ClN3 |
Molekulargewicht |
333.819 |
IUPAC-Name |
1,3,4-triphenyl-1,2,4-triazol-4-ium;chloride |
InChI |
InChI=1S/C20H16N3.ClH/c1-4-10-17(11-5-1)20-21-23(19-14-8-3-9-15-19)16-22(20)18-12-6-2-7-13-18;/h1-16H;1H/q+1;/p-1 |
InChI-Schlüssel |
NULPPERJMQKORR-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=NN(C=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Synonyme |
1,3,4-triphenyl-4H-1,2,4-triazol-1-iuM chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.